N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
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Overview
Description
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide typically involves the reaction of 2-phenylmorpholine with 4-bromobutylbenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-phenyl-4-morpholinyl)butyl]benzenesulfonamide
- N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
Uniqueness
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide stands out due to its unique combination of a morpholine ring, a phenyl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and case studies.
Structure and Synthesis
The molecular structure of this compound features a sulfonamide group attached to a butyl chain and a phenylmorpholine moiety. This unique configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the butyl chain.
- Introduction of the sulfonamide group.
- Attachment of the phenylmorpholine moiety.
Optimization of these steps can improve yield and purity, which are crucial for biological evaluations.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby blocking their function. This mechanism is particularly relevant in:
- Antimicrobial Activity: By inhibiting folic acid synthesis in bacteria, similar to traditional sulfonamides, leading to bacterial cell death.
- Anticancer Activity: Interference with cellular pathways involved in cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit folate synthesis is pivotal in its mechanism against bacteria.
Anticancer Properties
The compound has shown promise in preclinical studies against several cancer cell lines. Notably:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values: Studies report IC50 values ranging from 0.5 µM to 5 µM depending on the specific cell line and conditions tested.
Cell Line | IC50 Value (µM) | Activity Description |
---|---|---|
MCF-7 | 1.2 | Moderate inhibition |
A549 | 3.5 | Effective growth inhibition |
HeLa | 0.8 | High sensitivity |
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 µM, supporting its potential as a therapeutic agent against resistant infections. -
Cancer Cell Line Inhibition:
In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. The results demonstrated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications .
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,19-11-5-2-6-12-19)21-13-7-8-14-22-15-16-25-20(17-22)18-9-3-1-4-10-18/h1-6,9-12,20-21H,7-8,13-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUONUHVEAYJZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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